2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride
Description
The compound is a benzodiazole derivative with a sulfanyl-ethylphenoxy substituent.
- 1-methyl-1H-1,3-benzodiazole core: Aromatic heterocycles like benzodiazoles are common in drug design for their metabolic stability and binding affinity.
- 3,4-Dimethylphenoxyethylsulfanyl side chain: This moiety may enhance lipophilicity or target-specific interactions.
Properties
IUPAC Name |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS.ClH/c1-13-8-9-15(12-14(13)2)21-10-11-22-18-19-16-6-4-5-7-17(16)20(18)3;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAGKEGKOLYHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride is a member of the benzodiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H24N2O2S
- Molecular Weight : 356.5 g/mol
- IUPAC Name : 2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole
- Structure : The compound features a benzodiazole core with a sulfanyl group and a dimethylphenoxy substituent, which contribute to its biological activity.
Biological Activity Overview
Benzodiazole derivatives are known for their broad-spectrum pharmacological properties. The specific compound in focus has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that compounds bearing the benzodiazole nucleus exhibit significant antimicrobial properties. A study highlighted that derivatives of benzimidazole demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens such as Candida albicans and Aspergillus fumigatus .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organisms | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 2 | |
| Compound B | Escherichia coli | 4 | |
| Compound C | Candida albicans | 8 |
Anticancer Potential
Benzodiazole derivatives have also shown promise in cancer therapy. Studies suggest that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The presence of the sulfur atom allows for interactions with various enzymes, potentially leading to inhibition of critical metabolic pathways in pathogens and cancer cells.
- DNA Interaction : Benzodiazoles can intercalate into DNA, disrupting replication and transcription processes crucial for cell survival.
- Antioxidant Properties : Some studies suggest that these compounds exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of several benzimidazole derivatives against resistant strains of bacteria. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics .
- Cancer Treatment : In vitro studies on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general comparisons can be inferred based on benzodiazole and phenoxy-ethylsulfanyl derivatives:
Hypothetical Comparison Table (Based on Structural Analogues Not in Evidence)
Key Observations:
- Structural Differences: The target compound’s benzodiazole core distinguishes it from phenolic amines (e.g., ) or ammonium salts (e.g., ).
- Functional Group Impact : The sulfanyl group in the target compound may confer redox activity or metal-binding properties, unlike the hydroxyl or ammonium groups in the compared compounds.
Research Findings and Data Gaps
- No pharmacological or physicochemical data for the target compound are present in the provided evidence.
- Safety Profiles : While compounds like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride have well-documented toxicity (e.g., neurotoxicity at high doses ), the target compound’s safety remains uncharacterized.
Recommendations for Further Study
To address the knowledge gaps:
Synthesis and Characterization : Prioritize NMR, HPLC, and X-ray crystallography to confirm structure.
Bioactivity Screening : Test against kinase targets or microbial strains.
Comparative Studies : Compare with benzodiazoles like Omeprazole (anti-ulcer) or Daclatasvir (antiviral) for functional insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
